molecular formula C23H22N2O6S B11147186 Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11147186
M. Wt: 454.5 g/mol
InChI Key: DQUYZVLPYIVLHA-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, including the choice of solvents, catalysts, and temperature, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and substituted amides or esters .

Scientific Research Applications

Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(furan-2-yl)formamido]acetate
  • Ethyl 2-(furan-2-yl)acetate
  • Indole derivatives

Uniqueness

Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of both thiophene and furan rings. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs .

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-4-30-23(29)17-13(2)19(14(3)26)32-22(17)25-20(18(27)15-9-6-5-7-10-15)24-21(28)16-11-8-12-31-16/h5-12,20,25H,4H2,1-3H3,(H,24,28)

InChI Key

DQUYZVLPYIVLHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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